molecular formula C12H10N4O3S3 B280775 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide

Numéro de catalogue: B280775
Poids moléculaire: 354.4 g/mol
Clé InChI: DCXBQAWGHDTMSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This molecule has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific kinases involved in signaling pathways that regulate cell growth, differentiation, and survival. By blocking these pathways, this compound can prevent the proliferation of cancer cells and suppress the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK, FLT3, and JAK3 kinases, which are involved in various cellular processes. Inhibition of these kinases can lead to decreased cell proliferation and survival, as well as reduced cytokine production and immune cell activation. This compound has also been found to have good oral bioavailability and pharmacokinetic properties, which make it a suitable candidate for clinical development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide is its specificity for certain kinases, which allows for targeted inhibition of specific signaling pathways. This can minimize off-target effects and reduce toxicity. However, this compound also has some limitations, such as potential resistance mechanisms and the need for combination therapy with other agents to achieve optimal therapeutic efficacy.

Orientations Futures

There are several future directions for research on N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide, including:
1. Further optimization of the synthesis method to improve yield and purity of the final product.
2. Clinical trials to evaluate the safety and efficacy of this compound in various types of cancer and autoimmune diseases.
3. Studies to investigate potential resistance mechanisms and combination therapy strategies to enhance this compound's therapeutic efficacy.
4. Development of biomarkers to predict response to this compound treatment and monitor treatment response.
5. Exploration of this compound's potential in combination with other targeted therapies and immunotherapies.
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in cancer and autoimmune diseases. Further research is needed to fully understand its mechanism of action, optimize its synthesis, and evaluate its safety and efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide involves several steps, including the preparation of the triazole intermediate and the coupling of the intermediate with the thiophene sulfonamide. The final product is obtained through purification and crystallization processes. The synthesis method has been optimized to ensure high purity and yield of the final product.

Applications De Recherche Scientifique

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been found to inhibit the activity of various kinases, including BTK, FLT3, and JAK3, which play important roles in the development and progression of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, including inhibition of tumor growth and suppression of autoimmune responses.

Propriétés

Formule moléculaire

C12H10N4O3S3

Poids moléculaire

354.4 g/mol

Nom IUPAC

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C12H10N4O3S3/c17-9-4-3-8(6-10(9)21-12-13-7-14-15-12)16-22(18,19)11-2-1-5-20-11/h1-7,16-17H,(H,13,14,15)

Clé InChI

DCXBQAWGHDTMSZ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

SMILES canonique

C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.